4-(4-aminobenzamido)-N-methylbenzamide
Overview
Description
4-(4-Aminobenzamido)-N-methylbenzamide, commonly referred to as 4-ABM, is an amide derivative of 4-aminobenzamide. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. 4-ABM has a wide range of applications in the fields of pharmaceuticals, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds, as a substrate in enzyme assays, and as a fluorescent dye for imaging and labeling.
Scientific Research Applications
Pharmacology: Drug Development
4-(4-aminobenzamido)-N-methylbenzamide may serve as a precursor or an intermediate in the synthesis of various pharmacologically active compounds. Its structural similarity to PABA (para-aminobenzoic acid), which is a key compound in the synthesis of folic acid, suggests potential applications in the development of drugs that target folate metabolism in pathogenic organisms or cancer cells .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition, particularly enzymes that recognize substrates with benzamide or aminobenzamide moieties. It could act as an inhibitor or a substrate analog to provide insights into enzyme mechanisms or to develop new biochemical assays .
Material Science: Polymer Research
The benzamide group in 4-(4-aminobenzamido)-N-methylbenzamide can be utilized in polymer research. It could be involved in the synthesis of hyperbranched polymers, which have applications in coatings, adhesives, and as drug delivery systems due to their high solubility and lower viscosity compared to linear polymers .
Medicinal Chemistry: Analogs of Known Therapeutics
Researchers in medicinal chemistry might explore the use of 4-(4-aminobenzamido)-N-methylbenzamide to create analogs of known therapeutic agents. By modifying the compound’s structure, it’s possible to enhance its pharmacokinetic properties or reduce toxicity, leading to the development of new medications .
Environmental Research: Pollutant Degradation
This compound could be investigated for its potential role in the degradation of environmental pollutants. Its chemical structure might interact with certain contaminants, facilitating their breakdown into less harmful substances .
Chemical Research: Reaction Mechanism Exploration
In chemical research, 4-(4-aminobenzamido)-N-methylbenzamide could be used to explore reaction mechanisms. Its reactivity with various chemical reagents can shed light on complex reaction pathways, which is fundamental in synthetic chemistry .
properties
IUPAC Name |
4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXHAWQRKPWWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminobenzamido)-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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